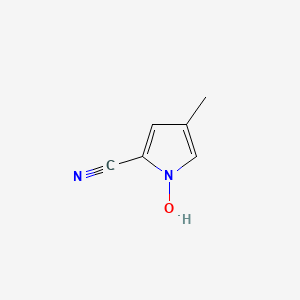
1H-Pyrrole-2-carbonitrile, 1-hydroxy-4-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrole-2-carbonitrile,1-hydroxy-4-methyl-(9CI) is a heterocyclic organic compound with the molecular formula C6H6N2O. This compound is characterized by a pyrrole ring substituted with a cyano group at the second position, a hydroxyl group at the first position, and a methyl group at the fourth position. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1H-Pyrrole-2-carbonitrile,1-hydroxy-4-methyl-(9CI) can be achieved through several synthetic routes. One common method involves the Paal-Knorr synthesis, where a 2,5-dimethoxytetrahydrofuran is condensed with an appropriate amine under acidic conditions to form the pyrrole ring . The cyano group can be introduced through a nucleophilic substitution reaction using a suitable cyanating agent. Industrial production methods often involve the use of catalytic systems to enhance the yield and selectivity of the desired product .
Chemical Reactions Analysis
1H-Pyrrole-2-carbonitrile,1-hydroxy-4-methyl-(9CI) undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methyl group can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and electrophiles (e.g., halogens, nitrating agents). The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-Pyrrole-2-carbonitrile,1-hydroxy-4-methyl-(9CI) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as bioactive molecules with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 1H-Pyrrole-2-carbonitrile,1-hydroxy-4-methyl-(9CI) involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the cyano group can participate in nucleophilic or electrophilic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
1H-Pyrrole-2-carbonitrile,1-hydroxy-4-methyl-(9CI) can be compared with other similar compounds, such as:
Pyrrole-2-carbonitrile: Lacks the hydroxyl and methyl groups, resulting in different chemical reactivity and biological activity.
1H-Pyrrole-2-carbonitrile,1-hydroxy-3-methyl: Similar structure but with the methyl group at the third position, leading to different steric and electronic effects.
1H-Pyrrole-2-carbonitrile,1-hydroxy-4-ethyl: Contains an ethyl group instead of a methyl group, affecting its physical and chemical properties
The uniqueness of 1H-Pyrrole-2-carbonitrile,1-hydroxy-4-methyl-(9CI) lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
57097-42-4 |
|---|---|
Molecular Formula |
C6H6N2O |
Molecular Weight |
122.12 g/mol |
IUPAC Name |
1-hydroxy-4-methylpyrrole-2-carbonitrile |
InChI |
InChI=1S/C6H6N2O/c1-5-2-6(3-7)8(9)4-5/h2,4,9H,1H3 |
InChI Key |
NRQFTZRQIUUWCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C(=C1)C#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


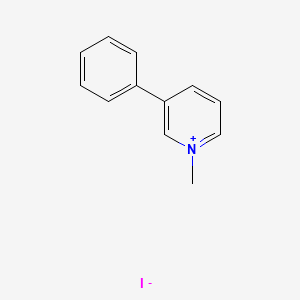
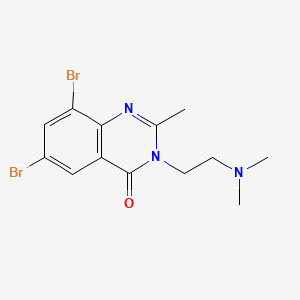
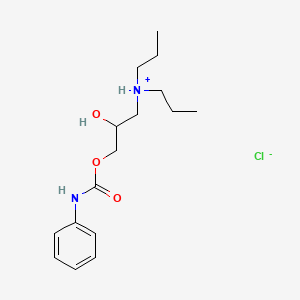

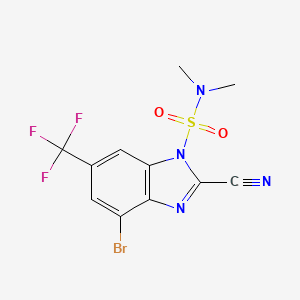

![N-[(3S)-1-azabicyclo[2.2.1]heptan-3-yl]-1-benzofuran-6-carboxamide](/img/structure/B13753488.png)

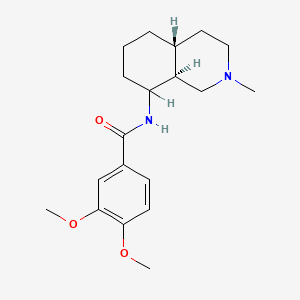

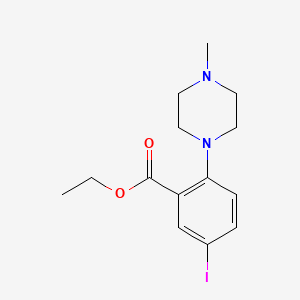
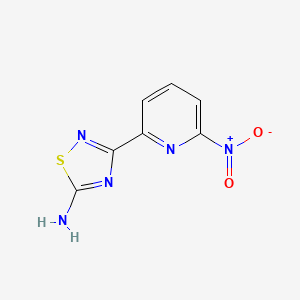
![2-[(2,4-Dinitrophenyl)selanyl]ethan-1-ol](/img/structure/B13753530.png)
![[(3,5-Dichlorophenyl)methylidene]propanedinitrile](/img/structure/B13753533.png)
